molecular formula C10H13N3O2S B4923314 4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine

4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine

Cat. No. B4923314
M. Wt: 239.30 g/mol
InChI Key: LAPGPCTWFFUCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine, commonly known as MTCPM, is a chemical compound that belongs to the class of pyrimidine derivatives. MTCPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

MTCPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTCPM has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and Alzheimer's disease (2, 3). In drug discovery, MTCPM has been used as a starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties (4). In biochemistry, MTCPM has been used as a probe to study the mechanism of action of enzymes such as dihydrofolate reductase (DHFR) (5).

Mechanism of Action

MTCPM is a potent inhibitor of DHFR, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA synthesis (5). MTCPM binds to the active site of DHFR and inhibits its activity, leading to the depletion of intracellular folate and inhibition of DNA synthesis. The inhibition of DHFR by MTCPM has been shown to induce apoptosis in cancer cells and suppress inflammation in animal models (2, 3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTCPM depend on the specific application and concentration used. In cancer cells, MTCPM has been shown to induce apoptosis and inhibit tumor growth (2). In animal models of inflammation, MTCPM has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage (3). In biochemistry, MTCPM has been used as a probe to study the structure and function of DHFR (5).

Advantages and Limitations for Lab Experiments

MTCPM has several advantages as a research tool, including its high potency and specificity for DHFR, its relatively low toxicity, and its stability under physiological conditions. However, the use of MTCPM in lab experiments is limited by its solubility in water and its potential for non-specific binding to other proteins and enzymes.

Future Directions

There are several future directions for the research and development of MTCPM. One potential direction is the synthesis of novel pyrimidine derivatives based on the structure of MTCPM with improved pharmacological properties and therapeutic potential. Another direction is the exploration of MTCPM as a potential drug candidate for the treatment of other diseases such as bacterial infections and parasitic diseases. Additionally, the use of MTCPM as a probe to study the structure and function of other enzymes and proteins could lead to new insights into their biological roles and potential therapeutic targets.
Conclusion:
In conclusion, MTCPM is a promising research tool with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTCPM have been discussed in this paper. Further research and development of MTCPM and its derivatives could lead to new therapeutic agents and insights into the biological mechanisms of various diseases.

Synthesis Methods

The synthesis of MTCPM involves the reaction of morpholine with 5-(methylthio)-2-aminopyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting product is a white crystalline solid that can be purified using recrystallization or column chromatography.

properties

IUPAC Name

(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGPCTWFFUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone

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